N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea
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Description
“N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea” is a chemical compound with the molecular formula C12H16Cl2N2OS2 . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular structure of “N-[bis(ethylsulfanyl)methyl]-N’-(2,4-dichlorophenyl)urea” consists of a urea group (NH2-CO-NH2) where one nitrogen is bonded to a 2,4-dichlorophenyl group and the other nitrogen is bonded to a bis(ethylsulfanyl)methyl group .Scientific Research Applications
Synthesis and Characterization
- The synthesis process of N,N′-bis(4-chlorophenyl) urea, a compound related to N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea, was studied using hydrolysis of p-chlorophenyl isocyanate (Zhu Hui, 2007).
- Another study focused on N,N′-dichloro-bis[2,4,6-trichlorophenyl]urea, known as CC2, and its compatibility with various suspending agents, which is significant in the context of decontamination formulation against chemical warfare agents (F. Ahmed, P. K. Gutch, K. Ganesan, R. Vijayaraghavan, 2011).
- In the synthesis of compounds with N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide, the relevance to this compound is highlighted through the study of their thermal stability and non-linear optical (NLO) behavior (M. K. Bharty, R. Dani, S. K. Kushawaha, O. Prakash, R. Singh, V. Sharma, R. N. Kharwar, N. Singh, 2015).
Chemical Properties and Applications
- The study of bis-azourea compounds, which include derivatives of urea like this compound, showed potential for higher growth-promoting activity (Holboyev Yusufjon Khakimovich, Abdurakhmanov Ulugbek Kurganbaevich, Makhsumov Abdukhamid Gafurovich, Valeeva Nailya Gennadievna, 2022).
- In another study, the kinetics and products of solvolysis of N,N-bis(2-picolyl)ureas catalyzed by Cu(II) ion were explored, shedding light on the chemical behavior of urea derivatives in different conditions (Mei-Ni Belzile, A. A. Neverov, R. S. Brown, 2014).
Potential Biomedical Applications
- The inhibition of translation initiation by symmetrical N,N'-diarylureas, including structures similar to this compound, was studied for their potential as anti-cancer agents (S. Denoyelle, Ting Chen, Limo Chen, Yibo Wang, Edvin Klosi, J. Halperin, B. Aktas, M. Chorev, 2012).
Properties
IUPAC Name |
1-[bis(ethylsulfanyl)methyl]-3-(2,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2OS2/c1-3-18-12(19-4-2)16-11(17)15-10-6-5-8(13)7-9(10)14/h5-7,12H,3-4H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEGYOAEZKSDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(NC(=O)NC1=C(C=C(C=C1)Cl)Cl)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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